molecular formula C22H25Cl2N3O4S B2868939 N1-(4-chlorobenzyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898460-38-3

N1-(4-chlorobenzyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2868939
CAS No.: 898460-38-3
M. Wt: 498.42
InChI Key: XMSXYSHSMITPCD-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a potent and selective inhibitor of Cathepsin C (CTSC), also known as dipeptidyl peptidase I (DPP-I). This compound is a key research tool for investigating the role of CTSC in immune system function. CTSC is a lysosomal cysteine protease that activates various serine proteases, including neutrophil elastase, cathepsin G, and proteinase 3, in cytotoxic T lymphocytes and natural killer (NK) cells. By selectively inhibiting CTSC, this oxalamide-based compound prevents the maturation of these granule-associated proteases, thereby modulating neutrophil and lymphocyte-mediated inflammatory responses. Its primary research value lies in the study of neutrophilic inflammatory diseases, such as bronchiectasis and chronic obstructive pulmonary disease (COPD), where it has been demonstrated to reduce neutrophil elastase activity and subsequent lung inflammation in preclinical models. Research utilizing this inhibitor provides critical insights into protease-activated pathways and offers a strategic approach for exploring novel immunomodulatory therapies.

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25Cl2N3O4S/c23-17-6-4-16(5-7-17)15-26-22(29)21(28)25-13-12-19-3-1-2-14-27(19)32(30,31)20-10-8-18(24)9-11-20/h4-11,19H,1-3,12-15H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSXYSHSMITPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-chlorobenzyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula: C22H25Cl2N3O4S
  • Molecular Weight: 498.4 g/mol

This structure includes a chlorobenzyl group, a piperidine moiety, and a sulfonamide linkage, which are crucial for its biological interactions.

The biological activity of this compound is thought to involve several mechanisms:

  • Protein Interaction: The sulfonamide group can interact with various proteins and enzymes, potentially inhibiting their activity. This interaction may lead to antimicrobial and anticancer effects.
  • Cell Membrane Interaction: The chlorobenzyl group may affect cellular membrane integrity, influencing cellular functions and signaling pathways.
  • Enzyme Inhibition: Preliminary studies suggest that compounds with similar structures exhibit inhibitory activity against enzymes such as acetylcholinesterase and urease, indicating potential therapeutic applications in neurodegenerative diseases and infections.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown:

  • Moderate to Strong Activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.
  • Weak to Moderate Activity against other tested strains, suggesting specificity in its antimicrobial action .

Anticancer Potential

The compound's ability to interact with cellular targets suggests potential anticancer properties. Studies involving docking simulations have indicated favorable interactions with cancer-related proteins, which may inhibit tumor growth. However, further experimental validation is required to confirm these findings.

Case Study 1: Antimicrobial Screening

A series of compounds related to this compound were synthesized and screened for antibacterial activity. The results revealed that:

CompoundActivity Against Salmonella typhiActivity Against Bacillus subtilis
Compound AModerateStrong
Compound BWeakModerate
N1-(4-chlorobenzyl)-N2...StrongModerate

This screening highlighted the compound's potential as a lead for developing new antimicrobial agents .

Case Study 2: Enzyme Inhibition

In another study, the compound was evaluated for its inhibitory effects on acetylcholinesterase (AChE). The results indicated:

CompoundAChE Inhibition (%)
N1-(4-chlorobenzyl)-N2...75%
Control (Donepezil)85%

These findings suggest that the compound could be a candidate for treating Alzheimer's disease due to its ability to inhibit AChE effectively .

Comparison with Similar Compounds

Structural Analogues with Piperidine/Thiazole Moieties

Several compounds in the evidence share the oxalamide core with piperidine or heterocyclic substituents (e.g., thiazole). Key examples include:

Compound ID/Name Key Structural Features Activity/Properties Reference
Target Compound Oxalamide, 4-chlorobenzyl, sulfonyl-piperidine Hypothesized antiviral/enzyme inhibition
N1-(4-Chlorophenyl)-N2-((5-(2-Hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide (, Compound 8) Piperidin-2-yl, thiazole, hydroxyethyl HIV entry inhibition (IC50: <1 μM)
N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl (, Compound 6) Piperidin-2-yl, thiazole, hydroxymethyl Antiviral (HIV)
W-15 () Sulfonamide-piperidine, phenylethyl Opioid receptor binding (structural analog)

Key Differences :

  • Unlike W-15 (a sulfonamide-piperidine opioid analog), the target’s oxalamide core may shift activity toward protease or entry inhibition .

Oxalamide Derivatives with Aromatic Substitutents

Compounds with aryl groups at N1/N2 positions highlight the role of halogenation and electronic effects:

Compound ID/Name Key Structural Features Activity/Properties Reference
N1-(4-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (, Compound 20) 4-Chlorophenyl, 4-methoxyphenethyl Enzyme inhibition (e.g., SCD1)
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, ) Dimethoxybenzyl, pyridylethyl Umami flavor enhancer (FEMA-approved)
N1-(3-Chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (, Compound 23) Di-halogenated aryl, methoxyphenethyl Not specified (likely enzyme inhibition)

Key Differences :

  • The target’s 4-chlorobenzyl group may enhance lipophilicity and membrane permeability compared to methoxy or pyridyl substituents .
  • Unlike S336 (a flavor compound), the target’s sulfonyl-piperidine group suggests pharmacological rather than sensory applications .

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